molecular formula C6H5BrClNO B1381641 (5-Bromo-4-chloropyridin-3-yl)methanol CAS No. 1633014-12-6

(5-Bromo-4-chloropyridin-3-yl)methanol

Cat. No.: B1381641
CAS No.: 1633014-12-6
M. Wt: 222.47 g/mol
InChI Key: AQRWGFFQVRGNFB-UHFFFAOYSA-N
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Description

(5-Bromo-4-chloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a hydroxymethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen reagents. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-chloropyridin-3-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the halogen atoms .

Scientific Research Applications

(5-Bromo-4-chloropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromo-4-chloropyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the halogen atoms can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloropyridin-4-yl)methanol
  • (5-Bromo-3-chloropyridin-2-yl)methanol
  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

Uniqueness

(5-Bromo-4-chloropyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(5-bromo-4-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRWGFFQVRGNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-4-chloro-pyridine-3-carbaldehyde (500 mg, 2.27 mmol) is dissolved in MeOH (20 mL) and sodium borohydride (257 mg, 6.80 mmol) is added. The mixture is stirred for 1 hr at room temperature and the solvent is removed in vacuo. Then saturated NH4Cl aqueous solution (20 mL), water (50 mL) and EtOAc (50 mL) are added and the mixture is stirred for 10 min. The aqueous layer is separated and extracted with EtOAc (2×50 mL). The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 400 mg of (5-bromo-4-chloro-pyridin-3-yl)-methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
257 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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